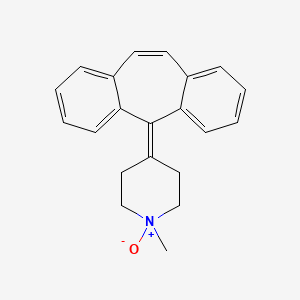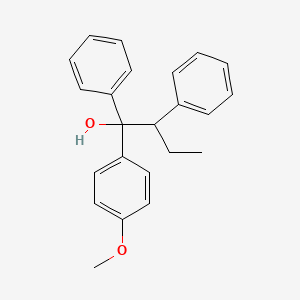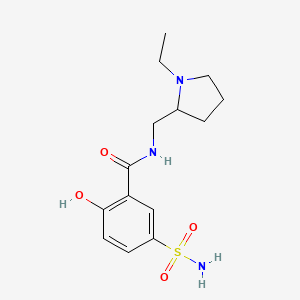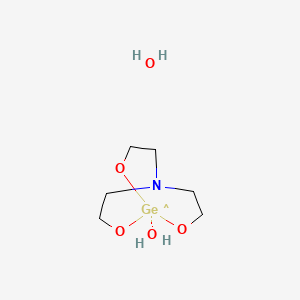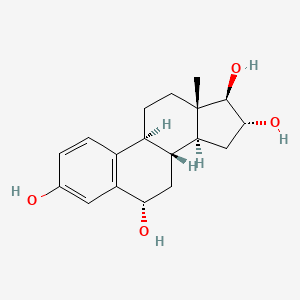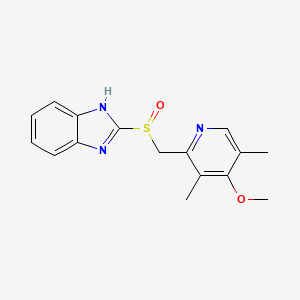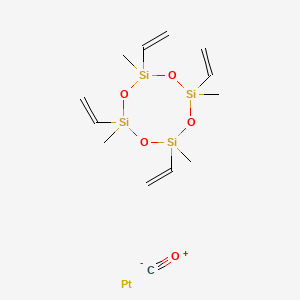
Platinum carbonyl cyclovinylmethylsiloxane complex
Overview
Description
The Platinum carbonyl cyclovinylmethylsiloxane complex is a chemical compound with the formula C8H18OPtSi2∙CO . It is also known as OSSKO CATALYST . It is a liquid substance that belongs to the organosiloxane chemical family .
Chemical Reactions Analysis
While specific chemical reactions involving the this compound are not available, platinum complexes are known to play a crucial role in catalyzing reactions such as carbon monoxide oxidation .
Physical And Chemical Properties Analysis
The this compound is a liquid substance . Unfortunately, other specific physical and chemical properties of this complex are not available in the retrieved sources.
Scientific Research Applications
Nanocatalysis
Platinum-based nanocatalysts, including those formed from carbonyl clusters, show remarkable activity in chemical reactions. The synthesis of nanoparticles of platinum (NP-Pt) supported on anionic carbonyl clusters demonstrates significant catalytic efficiency in the oxidation of alcohols in water, achieving high turnover numbers and selectivities (Maity, Gopinath, Bhaduri & Lahiri, 2009).
Bimetallic Cooperativity
Mixed metal carbonyl complexes exhibit bimetallic cooperativity, which can enhance catalytic activities and selectivities. These complexes can also act as precursors to multimetallic heterogeneous catalysts. The addition of sterically encumbered groups like Pt(PBu(t)(3)) to metal-metal bonds in metal carbonyl cluster complexes modifies their reactivity, leading to the formation of highly unsaturated, stable, mixed-metal complexes (Adams & Captain, 2009).
Organic Synthesis
Platinum complexes, including those with carbonyl groups, play a crucial role in organic synthesis. For instance, 5-(2-Furyl)-1-alkynes react with PtCl(2) to form phenols, with cyclopropyl platinacarbene complex identified as a key intermediate. Such processes demonstrate the utility of platinum carbonyl complexes in facilitating novel transformations of organic molecules (Martín‐Matute, Nevado, Cárdenas & Echavarren, 2003).
Luminescence and Opto-electronics
Cyclometallated platinum(II) complexes with carbonyl groups exhibit significant advantages in solution and solid-state luminescence over their analogues. These properties have been applied in the field of opto-electronics, such as in OLEDs, OFETs, and as metal ion sensors. The presence of alkynyl groups in these complexes enhances their luminescence properties (Haque et al., 2019).
Fuel Cells
Platinum carbonyl complexes are crucial in the development of fuel cell technology. Carbon forms, such as activated carbon and carbon nanofibers, have been used as support materials for platinum catalysts in fuel cell electrodes. These catalysts demonstrate superior activities and selectivities due to the unique properties of the platinum carbonyl complexes (Guha, Lu, Zawodzinski & Schiraldi, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the Platinum Carbonyl Cyclovinylmethylsiloxane Complex is the silicone vinyl-addition cure . It acts as a catalyst for Si-H addition to olefins . This complex is employed in elevated temperature curing silicones .
Mode of Action
The this compound interacts with its targets by facilitating the addition of Si-H to olefins . This interaction triggers the curing process of silicones at elevated temperatures .
Biochemical Pathways
It is known that the complex plays a crucial role in the silicone vinyl-addition cure process .
Pharmacokinetics
It is known that the complex is a liquid substance and its density is 1.02 .
Result of Action
The this compound, when used as a catalyst, facilitates the curing process of silicones at elevated temperatures . This results in the formation of cured silicone products.
Action Environment
The action of the this compound can be influenced by environmental factorsThe complex should be used only in well-ventilated areas . Furthermore, certain compounds, such as sulfur compounds, nitrogen compounds, and tin compounds, must be avoided as they can inhibit the action of the platinum catalysts used in vinyl-addition crosslinking .
Biochemical Analysis
Biochemical Properties
Platinum carbonyl cyclovinylmethylsiloxane complex plays a crucial role in biochemical reactions, particularly as a catalyst in the hydrosilylation of olefins. This complex interacts with various enzymes, proteins, and other biomolecules to facilitate these reactions. For instance, it is known to interact with enzymes involved in the addition of silicon-hydrogen bonds to carbon-carbon double bonds, thereby promoting the formation of silicon-containing compounds . The nature of these interactions is primarily catalytic, where the platinum center of the complex acts as a site for the activation of the reactants.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This complex influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can affect cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the production of reactive oxygen species and other metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this complex exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The platinum center of the complex can bind to specific sites on enzymes, leading to their activation or inhibition . This binding can result in conformational changes in the enzyme structure, thereby affecting its catalytic activity. Additionally, the complex can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this complex are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to certain environmental factors such as light and heat . Long-term exposure to this complex can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this complex can promote beneficial biochemical reactions without causing significant adverse effects. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the complex shows a dose-dependent increase in its biochemical activity up to a certain point, beyond which the activity plateaus or decreases due to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to silicon metabolism and oxidative stress response. This complex interacts with enzymes and cofactors that are essential for these pathways, influencing metabolic flux and metabolite levels . For instance, it can enhance the activity of enzymes involved in the detoxification of reactive oxygen species, thereby reducing oxidative stress in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This complex can be taken up by cells through endocytosis and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as the presence of binding proteins and the physicochemical properties of the complex.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This complex can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of the complex can affect its interactions with biomolecules and its overall biochemical activity.
properties
IUPAC Name |
carbon monoxide;platinum;2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4Si4.CO.Pt/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17;1-2;/h9-12H,1-4H2,5-8H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSVHAJWPWEJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C.[C-]#[O+].[Pt] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5PtSi4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.75 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73018-55-0 | |
| Record name | Platinum, dicarbonyldichloro-, reaction products with 2,4,6-triethenyl-2,4,6-trimethylcyclotrisiloxane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane platinum dicarbonyl dichloride complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



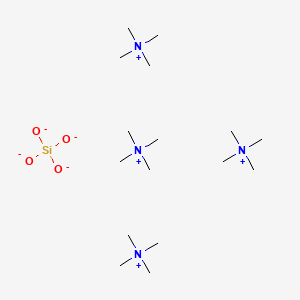
![5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179455.png)
![5-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179463.png)
![2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide](/img/structure/B3179471.png)
![[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol](/img/structure/B3179474.png)
![Methyl 2-[3-(trifluoromethyl)anilino]nicotinate](/img/structure/B3179483.png)
